molecular formula CNO(−)<br>CNO- B1221674 Cyanate CAS No. 661-20-1

Cyanate

Cat. No. B1221674
CAS RN: 661-20-1
M. Wt: 42.017 g/mol
InChI Key: IQPQWNKOIGAROB-UHFFFAOYSA-N
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Description

Cyanate is a pseudohalide anion and an organonitrogen compound. It has a role as a human metabolite. It is a conjugate base of an isocyanic acid and a cyanic acid.

properties

CAS RN

661-20-1

Product Name

Cyanate

Molecular Formula

CNO(−)
CNO-

Molecular Weight

42.017 g/mol

IUPAC Name

isocyanate

InChI

InChI=1S/CNO/c2-1-3/q-1

InChI Key

IQPQWNKOIGAROB-UHFFFAOYSA-N

SMILES

C(=[N-])=O

Canonical SMILES

C(=[N-])=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zero point zero five part by mass of tetrabutylammonium bromide was added to 100 parts by mass of a bisphenol F type epoxy resin (Epiclon 830), and with stirring the mixture was heated to 175° C. Then, 20 parts by mass of toluene diisocyanate were supplied, taking 3 hours, and the mixture was further stirred at 175° C. for 4 hours, to obtain an isocyanate modification product of the bisphenol F type epoxy resin.
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[Compound]
Name
epoxy resin
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
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[Compound]
Name
polyisocyanate
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0 (± 1) mol
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reactant
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[Compound]
Name
polyisocyanate
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods IV

Procedure details

Propionaldazine is synthesized by the reaction of propionaldehyde with hydrazine hydrate by operating as in Example 1. The cyclooligomerization reaction is then carried out according to the conditions described in Example 1, by causing the azine to react with the butadiene in a ratio of 1/3 in the presence of nickel prepared by the reduction of nickel acetylacetonate (1 at.g. of Ni for 20 moles of azine) and of triphenylphosphine. In 100 ml of tert. butanol, 12.15 g of 3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene are hydrogenated in 300-ml autoclave, in the presence of 1.3 g of rhodium catalyst deposited at 5% on alumina. The reaction is allowed to proceed for 30 minutes at 45° C. under 130 bars of hydrogen, then for 111/2 hours at 185° C. under 150 bars. The diamine (8.71 g) is phosgenated, in the form of the chlorhydrate, as in Example 1 in order to lead to 9.6 g (yield 90%) of crude isocyanate. The distillation of the latter leads to 1,10-diethyldecane-1,10-diisocyanate, a colorless liquid having a content of 2 NCO groups per mole and the following N.M.R. characteristics of the 13C atom (chemical shifts in relation to CDCl3 at 77 ppm): ##STR12##
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reactant
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100 mL
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solvent
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1.3 g
Type
catalyst
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0 (± 1) mol
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reactant
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20 mol
Type
catalyst
Reaction Step Four
[Compound]
Name
azine
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
12.15 g
Type
reactant
Reaction Step Seven
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0 (± 1) mol
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reactant
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[Compound]
Name
diamine
Quantity
8.71 g
Type
reactant
Reaction Step Nine

Synthesis routes and methods V

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
Name
solution
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
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THF DMF
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanate
Reactant of Route 2
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Reactant of Route 3
Cyanate
Reactant of Route 4
Cyanate

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